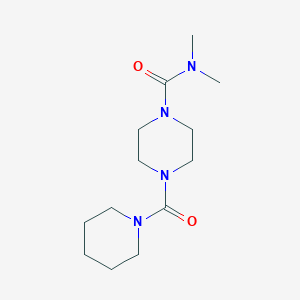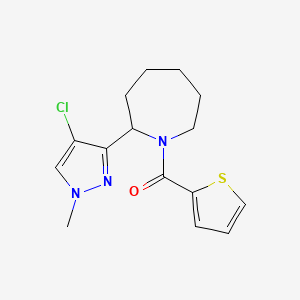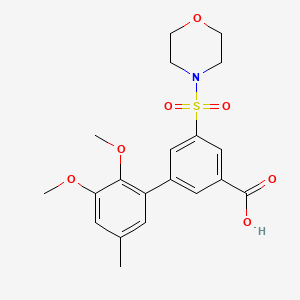![molecular formula C14H18N2O5S B5372756 N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5372756.png)
N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as BIBS39, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BIBS39 is a selective inhibitor of the protein-protein interaction between the transcription factor HIF-1α and the co-activator p300/CBP.
Mécanisme D'action
BIBS39 is a selective inhibitor of the protein-protein interaction between HIF-1α and p300/CBP. HIF-1α is a transcription factor that regulates the expression of genes involved in cellular adaptation to hypoxia. In normoxic conditions, HIF-1α is rapidly degraded by the proteasome. However, in hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to the co-activator p300/CBP to activate the transcription of target genes. BIBS39 inhibits this interaction by binding to the CH1 domain of p300/CBP, thereby preventing the recruitment of HIF-1α and inhibiting its transcriptional activity.
Biochemical and physiological effects:
BIBS39 has been shown to inhibit the expression of HIF-1α target genes involved in angiogenesis, metabolism, and cell proliferation. In preclinical models, BIBS39 has been shown to inhibit tumor growth and angiogenesis, leading to a reduction in tumor volume and metastasis. BIBS39 has also been shown to protect against ischemic injury by promoting angiogenesis and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
BIBS39 is a highly selective inhibitor of the HIF-1α/p300/CBP interaction, making it a valuable tool for studying the role of HIF-1α in cancer and ischemic diseases. However, BIBS39 has some limitations for lab experiments. BIBS39 has low solubility in aqueous solutions, which can make it difficult to work with in some assays. BIBS39 also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
For BIBS39 research include the development of more potent and selective inhibitors of the HIF-1α/p300/CBP interaction, the investigation of BIBS39 in combination with other cancer therapies, and the evaluation of BIBS39 in clinical trials for cancer and ischemic diseases.
In conclusion, BIBS39 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and ischemic diseases. BIBS39 is a selective inhibitor of the HIF-1α/p300/CBP interaction, leading to the downregulation of HIF-1α target genes and inhibition of tumor growth and angiogenesis. BIBS39 has some limitations for lab experiments, but further research is needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of BIBS39 involves a multi-step process that starts with the reaction of 4-hydroxy-3-methoxybenzaldehyde with pyrrolidine to form 2-(4-hydroxy-3-methoxyphenyl)pyrrolidine. This intermediate is then reacted with 1,2-dibromoethane to form N-(2-bromoethyl)-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine. The final step involves the reaction of N-(2-bromoethyl)-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride to form BIBS39.
Applications De Recherche Scientifique
BIBS39 has been extensively studied for its potential therapeutic applications in cancer treatment. HIF-1α is a transcription factor that plays a critical role in tumor growth and survival by regulating the expression of genes involved in angiogenesis, metabolism, and cell proliferation. BIBS39 has been shown to inhibit the interaction between HIF-1α and p300/CBP, leading to the downregulation of HIF-1α target genes and inhibition of tumor growth in preclinical models. BIBS39 has also been studied for its potential applications in ischemic diseases, where HIF-1α plays a protective role by promoting angiogenesis and cell survival.
Propriétés
IUPAC Name |
N-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-14-2-1-6-16(14)7-5-15-22(18,19)11-3-4-12-13(10-11)21-9-8-20-12/h3-4,10,15H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZJFIPRUGOLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]valine](/img/structure/B5372681.png)

![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5372689.png)
![3-({[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5372701.png)
![N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5372703.png)




![3-methyl-8-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5372765.png)

![(3S*,5R*)-1-(3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5372778.png)
![4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5372786.png)